molecular formula C₂₇H₃₀O₃ B1146255 (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate CAS No. 690996-25-9

(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate

Cat. No. B1146255
M. Wt: 402.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Hormonal Regulation and Therapeutics

  • Contraceptive Applications :

    • The clinical use of injectable contraceptives, including formulations containing estrogen-progestogen combinations, highlights the regulatory role of estrogenic compounds in fertility and reproductive health management. Such studies underscore the importance of understanding the pharmacokinetics and biological effects of synthetic estrogens like "(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate" in contraceptive technologies (Toppozada, 1977).
  • Endocrine Disruption and Environmental Impact :

    • Research into the environmental fate and effects of synthetic estrogens, including compounds like 17α-trenbolone and 17α-estradiol, provides insight into the ecological implications of hormone-active agents. These studies contribute to our understanding of the environmental risk assessment necessary for compounds with estrogenic activity (Staveley, 2017).
  • Estrous Cycle Regulation in Livestock :

    • The application of melengestrol acetate (MGA) in estrous synchronization in the beef cattle industry has been reviewed. Insights into how estrogenic compounds regulate the estrous cycle can inform the development and optimization of synthetic estrogens for similar purposes (Patterson et al., 1989).
  • Cancer Therapy :

    • Nomegestrol acetate combined with 17-beta estradiol has been reviewed for its efficacy, safety, and patient acceptability in contraceptive use, shedding light on the potential therapeutic applications of estrogenic compounds in hormone-dependent conditions such as breast cancer (Akintomide & Panicker, 2015).
  • Drug Development :

    • The development of AKR1C3 inhibitors, which target enzyme pathways influenced by estrogenic compounds, points to the role of synthetic estrogens in the treatment of hormone-dependent malignancies (Penning, 2017).

Environmental Concerns

  • Contamination and Ecotoxicology :

    • Studies on the environmental contamination by estrogens, including 17alpha-ethinylestradiol, highlight the ecotoxicological risks posed by synthetic estrogens. This underscores the importance of monitoring and mitigating the environmental impact of such compounds (Almeida et al., 2020).
  • Livestock Waste and Estrogenic Contamination :

    • The review of livestock wastes as potential sources of estrogenic contamination emphasizes the ecological risks associated with the use of synthetic estrogens in agriculture and animal husbandry (Hanselman et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNSBVRDAJVLAM-SEFGFODJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747535
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate

CAS RN

690996-25-9
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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